molecular formula C15H21NO3 B256347 N,N-diethyl-2-(4-propanoylphenoxy)acetamide

N,N-diethyl-2-(4-propanoylphenoxy)acetamide

Cat. No. B256347
M. Wt: 263.33 g/mol
InChI Key: AMKLXXIOURPCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(4-propanoylphenoxy)acetamide, commonly known as DEPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DEPPA is a derivative of acetaminophen and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of DEPPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid signaling molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, DEPPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DEPPA has been shown to possess analgesic, anti-inflammatory, and antipyretic properties. It has also been shown to reduce the production of reactive oxygen species (ROS) and to protect against oxidative stress. In addition, DEPPA has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

DEPPA has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, DEPPA also has some limitations, including its low bioavailability and its potential toxicity at high doses.

Future Directions

There are several future directions for research on DEPPA. One direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases and pain. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways involved in inflammation and pain. Additionally, future research could focus on developing more efficient synthesis methods for DEPPA and its derivatives, as well as exploring the potential of DEPPA as a tool for studying the toxicity of N,N-diethyl-2-(4-propanoylphenoxy)acetamide and their metabolites.

Synthesis Methods

The synthesis of DEPPA involves the reaction of 4-hydroxyacetophenone with ethyl bromoacetate to form ethyl 4-(4-hydroxyphenyl)-3-oxobutanoate. This intermediate compound is then reacted with diethylamine in the presence of a base to form DEPPA. The yield of DEPPA synthesis can be improved by optimizing the reaction conditions and using appropriate solvents.

Scientific Research Applications

DEPPA has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and toxicology. In medicinal chemistry, DEPPA has been investigated as a potential drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. In pharmacology, DEPPA has been shown to possess analgesic and anti-inflammatory properties, which make it a promising drug candidate for pain management. In toxicology, DEPPA has been used as a model compound to study the toxicity of N,N-diethyl-2-(4-propanoylphenoxy)acetamide and their metabolites.

properties

Product Name

N,N-diethyl-2-(4-propanoylphenoxy)acetamide

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

N,N-diethyl-2-(4-propanoylphenoxy)acetamide

InChI

InChI=1S/C15H21NO3/c1-4-14(17)12-7-9-13(10-8-12)19-11-15(18)16(5-2)6-3/h7-10H,4-6,11H2,1-3H3

InChI Key

AMKLXXIOURPCKH-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N(CC)CC

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N(CC)CC

Origin of Product

United States

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